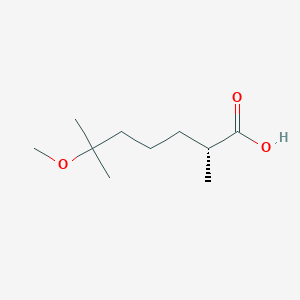

(2R)-6-methoxy-2,6-dimethylheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

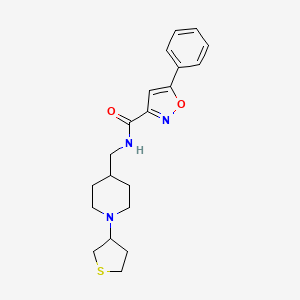

“(2R)-6-methoxy-2,6-dimethylheptanoic acid” is a chemical compound with the CAS Number: 1422544-98-6 . It has a molecular weight of 188.27 and its IUPAC name is "this compound" .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H20O3 . The Inchi Code is 1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 188.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Natural Product Synthesis

The asymmetric catalytic hydrogenation of related compounds has been utilized to achieve high enantiomeric excess, enabling the synthesis of enantiomerically pure building blocks for natural product synthesis. For instance, the study by Ostermeier et al. (2003) demonstrated the enantioselective hydrogenation process that provides convenient access to isoprenoid building blocks, highlighting its significance in synthesizing complex natural products with specific stereochemistry (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Fluorescent Labeling and Biomedical Analysis

The development of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrates the application of related chemical structures in biomedical analysis. Hirano et al. (2004) explored the characteristics of this compound, including its strong fluorescence in a wide pH range, stability, and potential as a fluorescent labeling reagent for carboxylic acids, indicating its utility in sensitive and specific biomedical assays (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Schiff's Bases as Corrosion Inhibitors

In the field of materials science, Schiff's bases derived from lysine and aldehydes have been investigated as corrosion inhibitors for mild steel. Gupta et al. (2016) synthesized compounds such as 2-amino-6-(4-methoxybenzelideneamino) hexanoic acid and evaluated their efficiency in protecting mild steel in acidic environments. Their research shows the potential of these compounds in industrial applications where corrosion resistance is crucial (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Advanced Organic Synthesis Techniques

Research into the synthesis of complex organic molecules often explores the utility of related chemical structures. For example, the work on the preparation of 2-bromo-6-methoxynaphthalene, an intermediate in the synthesis of non-steroidal anti-inflammatory agents, demonstrates the role of related compounds in facilitating the synthesis of pharmacologically important molecules. Xu and He (2010) discussed various synthetic routes and highlighted the search for safer, more environmentally benign methods (Xu & He, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-6-methoxy-2,6-dimethylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMCFAZBBFTYKK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

![N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2471548.png)

![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2471553.png)

![Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2471555.png)

![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2471563.png)